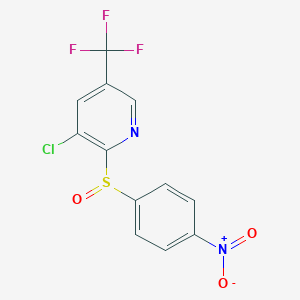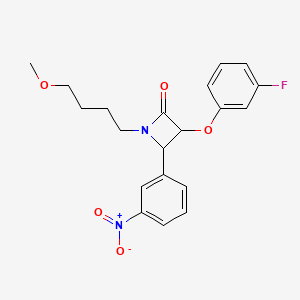
3-(Oxetan-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-3-yl)phenol is an organic compound characterized by the presence of a phenol group attached to an oxetane ring. The molecular formula for this compound is C9H10O2. It is known for its unique structural features, which include a four-membered oxetane ring fused to a benzene ring, making it a subject of interest in various fields of chemical research.
Wirkmechanismus
Target of Action
This compound is a derivative of oxetane, which has been used to improve the physiochemical properties of drugs . Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells , but it’s unclear if 3-(Oxetan-3-yl)phenol shares this target.
Mode of Action
Oxetane, a structural motif in this compound, is known to be a good hydrogen-bond acceptor and can donate electron density as a lewis base
Biochemical Pathways
Oxetane derivatives have been synthesized through two major pathways: intramolecular williamson ether synthesis and light-mediated paternò-büchi [2+2] cycloaddition reaction . These pathways could potentially be affected by the presence of this compound.
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . This suggests that this compound may have similar properties, potentially leading to good bioavailability.
Result of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells . If this compound shares this mechanism of action, it could potentially lead to similar cellular effects.
Action Environment
The synthesis of oxetane derivatives has been shown to require moderate heating , suggesting that temperature could potentially influence the stability and efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to a phenol group. One common method starts with the cyclization of a suitable precursor, such as a halohydrin, to form the oxetane ring. This is followed by a Friedel-Crafts alkylation reaction to attach the oxetane ring to the phenol group. The reaction conditions often involve the use of strong acids or bases and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. Catalysts such as Lewis acids can be employed to facilitate the cyclization and alkylation steps. The use of automated systems helps in maintaining precise control over reaction parameters, thereby enhancing the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Oxetan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Open-chain alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Oxetan-3-yl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of polymers and resins, where its unique structural properties contribute to the material’s performance.
Vergleich Mit ähnlichen Verbindungen
Phenol: Lacks the oxetane ring, making it less structurally complex.
Oxetane: Does not have the phenol group, limiting its reactivity compared to 3-(Oxetan-3-yl)phenol.
3-(Oxetan-3-yl)aniline: Similar structure but with an amine group instead of a phenol group, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the combination of the oxetane ring and phenol group, which imparts distinct chemical and physical properties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
3-(oxetan-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZHERYJQTJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2911559.png)


![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2911566.png)
![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2911572.png)

